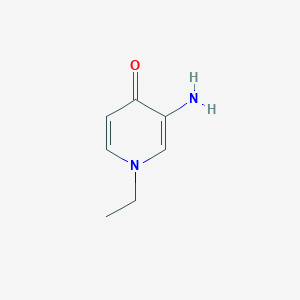

3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Description

Properties

IUPAC Name |

3-amino-1-ethylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-9-4-3-7(10)6(8)5-9/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOSETIVTHOHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one typically involves the reaction of ethyl acetoacetate with ammonium acetate and formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and the mixture is heated to reflux for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Various dihydropyridine derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Therapeutic Applications

2.1 Cardiovascular Health

One of the most critical applications of 3-amino-1-ethyl-1,4-DHP derivatives is in cardiovascular medicine. These compounds function as calcium channel blockers, which help regulate blood pressure and treat conditions such as hypertension and angina. Research indicates that modifications to the 1,4-DHP structure can enhance their efficacy and selectivity .

2.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-amino-1-ethyl-1,4-DHP derivatives. In vitro evaluations have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

2.3 Neuroprotective Effects

Research has also pointed to neuroprotective properties associated with 3-amino-1-ethyl-1,4-DHP derivatives. They have been studied for their ability to mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

2.4 Antimicrobial Properties

The antimicrobial activity of 3-amino-1-ethyl-1,4-DHP has been documented against various bacterial strains. Studies show that these compounds exhibit significant activity against pathogens like E. coli and S. aureus at low concentrations, suggesting potential use in treating infections .

Structure-Activity Relationship (SAR)

The effectiveness of 3-amino-1-ethyl-1,4-DHP derivatives is heavily influenced by their structural modifications. The position and type of substituents on the dihydropyridine ring can drastically alter their biological activity. For instance:

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 & 6 | Alkyl groups | Increased lipophilicity enhances membrane penetration |

| 3 & 5 | Electron-withdrawing groups | Improved anticancer activity |

| 4 | Aromatic rings | Enhanced calcium channel blocking ability |

This table summarizes how specific modifications can lead to increased potency or altered pharmacokinetics .

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted by Moradi et al. synthesized several novel 3-amino-1-ethyl-1,4-DHP derivatives which were screened against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .

Case Study 2: Neuroprotection

In a study focused on neuroprotection, researchers found that specific DHP derivatives could reduce neuronal cell death induced by oxidative stress. This was attributed to their ability to scavenge free radicals and modulate inflammatory pathways .

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-1-ethyl-1,4-dihydropyridin-4-one with two pyridin-2-one derivatives from the evidence (Table 1) and discusses structural, electronic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Structural Differences

- Core Ring System : The target compound is a 1,4-dihydropyridin-4-one, while the analogs in are pyridin-2-ones. This difference in ring saturation (1,4-dihydro vs. fully unsaturated) impacts conjugation and aromaticity, altering electronic properties and reactivity .

Electronic and Reactivity Profiles

- Amino Group: The -NH₂ group at position 3 in the target compound enhances nucleophilicity compared to the -OH and -NH₂ groups in the pyridin-2-one analogs. This difference may influence hydrogen-bonding capabilities and coordination with metal ions .

- Hydrophobicity: The ethyl substituent in the target compound increases hydrophobicity relative to the acetylphenyl and dimethylaminophenyl groups in the analogs, which could affect solubility in aqueous media .

Crystallographic and Conformational Analysis

- Ring Puckering : Using Cremer-Pople parameters (), the 1,4-dihydropyridin-4-one ring exhibits a puckering amplitude of ~0.25–0.35 Å, higher than the pyridin-2-one analogs (0.15–0.30 Å). This suggests greater conformational flexibility due to partial saturation .

- Crystallographic Tools : Structural refinements for these compounds likely employ SHELXL () and visualization via Mercury (), standard tools for analyzing bond lengths, angles, and intermolecular interactions .

Biological Activity

3-Amino-1-ethyl-1,4-dihydropyridin-4-one (AE-DHP) is a heterocyclic compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of AE-DHP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- CAS Number : 1423025-23-3

AE-DHP primarily interacts with calcium channels, functioning as a calcium channel blocker. This interaction leads to:

- Inhibition of Calcium Influx : By blocking calcium channels, AE-DHP reduces intracellular calcium levels, which can result in vasodilation and decreased cardiac contractility.

- Influence on Biochemical Pathways : The modulation of calcium signaling pathways can affect various physiological processes, including muscle contraction and neurotransmitter release .

Antimicrobial Properties

Research indicates that AE-DHP exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown promising results in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest AE-DHP could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

AE-DHP has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanisms involved include:

- Induction of Reactive Oxygen Species (ROS) : AE-DHP treatment increases ROS levels, leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6), preventing cancer cells from proliferating .

Case Studies and Research Findings

- Anticonvulsant Activity : A study evaluated various dihydropyridine derivatives, including AE-DHP, for anticonvulsant effects using the pentylenetetrazol (PTZ) model in mice. AE-DHP demonstrated significant anticonvulsant activity compared to control groups .

- Cytotoxicity Evaluation : In an MTT assay assessing cytotoxicity against cancer cell lines, AE-DHP exhibited an IC50 value of approximately 28.3 µM, indicating its potential as a therapeutic agent in oncology .

- COX Inhibition : AE-DHP was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Preliminary results showed that it could serve as a selective COX inhibitor, contributing to its anti-inflammatory potential .

Q & A

Q. What synthetic methodologies are validated for preparing 3-Amino-1-ethyl-1,4-dihydropyridin-4-one and its analogs?

A multi-step synthesis approach is recommended:

- Step 1 : Condensation of ethyl acetoacetate with an appropriate amine (e.g., ethylamine) under acidic conditions to form the dihydropyridine core.

- Step 2 : Introduce the amino group via nucleophilic substitution or reductive amination, monitored by TLC or HPLC .

- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via H/C NMR and mass spectrometry .

Q. How can the purity and structural integrity of this compound be rigorously verified?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Spectroscopy : H NMR (DMSO-d6) to confirm proton environments (e.g., NH at δ 6.8–7.2 ppm, dihydropyridine protons at δ 4.0–5.5 ppm) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related dihydropyridines .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to identify discrepancies in tautomeric forms or solvation effects .

- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing signal splitting at low temperatures (−40°C) .

Q. What experimental strategies address the compound’s instability under oxidative or photolytic conditions?

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH, UV light) with LC-MS monitoring to identify degradation products (e.g., oxidation at the dihydropyridine ring) .

- Stabilizers : Co-crystallize with antioxidants (e.g., BHT) or use inert atmospheres (N) during storage to mitigate decomposition .

Q. How can the compound’s reactivity with biomolecular targets (e.g., enzymes) be mechanistically studied?

- Kinetic assays : Use stopped-flow spectroscopy to measure binding rates with model proteins (e.g., serum albumin) .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict interaction sites, followed by mutagenesis studies to validate key residues .

Q. What advanced techniques elucidate electronic properties relevant to catalytic or pharmacological activity?

- Cyclic voltammetry : Measure redox potentials (e.g., dihydropyridine → pyridine oxidation) in non-aqueous electrolytes (0.1 M TBAPF6 in acetonitrile) .

- UV-Vis spectroscopy : Analyze charge-transfer transitions (λmax ~300–400 nm) to correlate electronic structure with substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.